molecular formula C9H12N2 B2537888 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 2402829-61-0

3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B2537888
CAS RN: 2402829-61-0
M. Wt: 148.209
InChI Key: XXYUGGCXFHLUQO-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C9H12N2. It has a molecular weight of 148.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine consists of a naphthyridine core with a methyl group attached to the third position. The naphthyridine core is a bicyclic structure consisting of two fused six-membered rings, each containing a nitrogen atom .

Scientific Research Applications

Synthetic Strategies

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine involves reduction of 1,8-naphthyridine using hydrogen gas. This intermediate can then be used to prepare other compounds, such as (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propenoic acid . These synthetic strategies are valuable for drug development and chemical synthesis .

Safety and Hazards

The safety information available indicates that 3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine may be harmful if swallowed . It is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-4,7H,5-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUGGCXFHLUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

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